

# The Role of DQP-1105 in Modulating Synaptic Plasticity: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **dqp-1105**  
Cat. No.: **B1230525**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**DQP-1105** is a potent and selective negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2D subunit. This technical guide provides an in-depth overview of the current understanding of **DQP-1105** and its effects on synaptic plasticity. We consolidate quantitative data from preclinical studies, detail experimental methodologies, and visualize key signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development. While the direct effects of **DQP-1105** on long-term potentiation (LTP) and long-term depression (LTD) are still under investigation, this guide synthesizes the available evidence on its mechanism of action and its impact on synaptic currents, providing a foundation for future research into its therapeutic potential.

## Introduction to DQP-1105 and GluN2D-Containing NMDA Receptors

The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of excitatory synaptic transmission and plasticity in the central nervous system.<sup>[1]</sup> The subunit composition of the NMDAR tetramer, particularly the type of GluN2 subunit (A-D), dictates its biophysical and pharmacological properties.<sup>[1]</sup> GluN2D-containing NMDARs exhibit unique characteristics, including a high affinity for glutamate, slow deactivation kinetics, and a reduced magnesium

block, which allows them to be activated by ambient glutamate levels.[\[2\]](#) These properties position GluN2D-containing NMDARs as key regulators of synaptic integration and plasticity.

**DQP-1105** has emerged as a valuable pharmacological tool to investigate the specific roles of GluN2D-containing NMDARs. It acts as a noncompetitive, voltage-independent antagonist, with its binding affinity being dependent on the presence of glutamate.[\[3\]](#)

## Quantitative Effects of **DQP-1105** on Synaptic Transmission

**DQP-1105** exhibits significant selectivity for GluN2C and GluN2D subunits over other NMDAR subunits. The following tables summarize the quantitative data on its inhibitory activity and its effects on NMDAR-mediated synaptic currents.

Table 1: Inhibitory Potency (IC50) of **DQP-1105** on Recombinant NMDA Receptors

| Receptor Subunit Composition | IC50 (μM) | Reference                               |
|------------------------------|-----------|-----------------------------------------|
| GluN1/GluN2C                 | 7.0       | <a href="#">[3]</a> <a href="#">[4]</a> |
| GluN1/GluN2D                 | 2.7       | <a href="#">[3]</a> <a href="#">[4]</a> |
| GluN1/GluN2A                 | >100      | <a href="#">[3]</a> <a href="#">[4]</a> |
| GluN1/GluN2B                 | >100      | <a href="#">[3]</a> <a href="#">[4]</a> |

Table 2: Effects of **DQP-1105** on NMDAR-Mediated Miniature Excitatory Postsynaptic Currents (mEPSCs) in Spinal Cord Lamina I Neurons

| Parameter                                             | Control         | DQP-1105 (10 $\mu$ M) | % Change | Reference           |
|-------------------------------------------------------|-----------------|-----------------------|----------|---------------------|
| Average NMDAR                                         |                 |                       |          |                     |
| Charge Transfer (pC)                                  | $3.47 \pm 0.22$ | $2.61 \pm 0.16$       | -24.8%   | <a href="#">[5]</a> |
| TCN-201- and Ro25-6981-resistant Charge Transfer (pC) |                 |                       |          |                     |
|                                                       | $0.89 \pm 0.11$ | $0.33 \pm 0.07$       | -62.9%   | <a href="#">[5]</a> |

## Effects on Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Direct quantitative data on the effects of **DQP-1105** on the induction and maintenance of LTP and LTD are currently limited in the published literature. However, studies using other GluN2D-selective antagonists and research on the role of the GluN2D subunit provide some insights.

One study investigating the role of GluN2D in hippocampal plasticity found that the selective GluN2C/D antagonist NAB-14 increased LTP induction.[\[6\]](#) This suggests that blockade of GluN2D-containing NMDARs can modulate synaptic strengthening. It is important to note that these findings are with a different compound and may not be directly extrapolated to **DQP-1105**.

Furthermore, presynaptic GluN2D-containing NMDARs have been implicated in the induction of spike-time-dependent LTD at the hippocampal CA3-CA1 synapse.[\[2\]](#) This suggests that **DQP-1105**, by antagonizing these receptors, could potentially inhibit this form of synaptic depression.

Future research is critically needed to directly assess the impact of **DQP-1105** on LTP and LTD across different brain regions and experimental paradigms.

## Experimental Protocols

The following are examples of experimental methodologies that have been used to study the effects of **DQP-1105**.

## In Vivo Administration of DQP-1105 in Mice

- Compound Preparation: **DQP-1105** is first dissolved in DMSO to create a stock solution (e.g., 100 mM). For injection, the stock solution is diluted to the final desired concentration (e.g., 5 mM) in a vehicle solution. A common vehicle formulation is 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline. The final DMSO concentration should be kept low (e.g., <5%). The solution should be warmed and sonicated before intraperitoneal injection.[7]
- Dosage and Administration: A typical dosage used in studies is 28 mg/kg, administered via intraperitoneal (i.p.) injection.[3][7] The frequency and duration of administration will depend on the specific experimental design.

## Whole-Cell Electrophysiology in Brain Slices

- Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in a chilled, low-calcium, low-sodium slicing solution. Coronal or sagittal slices (e.g., 300  $\mu$ m thick) are prepared using a vibratome. Slices are then allowed to recover in artificial cerebrospinal fluid (aCSF) at a slightly elevated temperature (e.g., 32°C) for at least one hour before recording.[7]
- Recording Configuration: Whole-cell patch-clamp recordings are performed on visually identified neurons. For voltage-clamp recordings of NMDAR-mediated currents, the membrane potential is typically held at a depolarized potential (e.g., +40 mV) to relieve the magnesium block. AMPA receptor-mediated currents are blocked using an antagonist like NBQX.[8]
- Solutions: The composition of the aCSF and the internal pipette solution are critical and should be tailored to the specific experiment. An example of an internal solution for current-clamp recordings is (in mM): 130 potassium gluconate, 10 HEPES, 5 KCl, 5 EGTA, 2 NaCl, 1 MgCl<sub>2</sub>, 2 MgATP, and 0.3 NaGTP, with the pH adjusted to 7.33.[7]
- Drug Application: **DQP-1105** is typically bath-applied to the brain slices at the desired concentration. The duration of application should be sufficient to allow for equilibration in the tissue.

## Signaling Pathways and Mechanisms of Action

**DQP-1105** acts as a negative allosteric modulator of GluN2D-containing NMDARs. Its binding is dependent on the presence of glutamate, suggesting it stabilizes a closed or desensitized state of the receptor.<sup>[3]</sup> The inhibition is voltage-independent, indicating that it does not act as a channel pore blocker.<sup>[3]</sup>

The downstream signaling pathways specifically modulated by GluN2D-containing NMDARs are an active area of research. Given the role of NMDARs in calcium-dependent signaling, it is likely that GluN2D activation influences key enzymatic cascades involved in synaptic plasticity.

Below are diagrams illustrating the general mechanism of NMDAR-dependent synaptic plasticity and a proposed workflow for investigating the effects of **DQP-1105**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Dihydroquinoline–Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Depression Is Independent of GluN2 Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of DQP-1105 in Modulating Synaptic Plasticity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1230525#dqp-1105-and-its-effects-on-synaptic-plasticity>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)